ART0380

描述

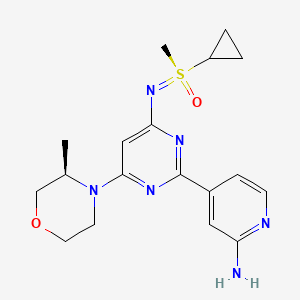

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C18H24N6O2S |

|---|---|

分子量 |

388.5 g/mol |

IUPAC 名称 |

4-[4-[(cyclopropyl-methyl-oxo-λ6-sulfanylidene)amino]-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]pyridin-2-amine |

InChI |

InChI=1S/C18H24N6O2S/c1-12-11-26-8-7-24(12)17-10-16(23-27(2,25)14-3-4-14)21-18(22-17)13-5-6-20-15(19)9-13/h5-6,9-10,12,14H,3-4,7-8,11H2,1-2H3,(H2,19,20)/t12-,27+/m1/s1 |

InChI 键 |

JHPDHYAMSPMBIF-MUDIAHQHSA-N |

手性 SMILES |

C[C@@H]1COCCN1C2=NC(=NC(=C2)N=[S@](=O)(C)C3CC3)C4=CC(=NC=C4)N |

规范 SMILES |

CC1COCCN1C2=NC(=NC(=C2)N=S(=O)(C)C3CC3)C4=CC(=NC=C4)N |

产品来源 |

United States |

Foundational & Exploratory

ART0380: A Targeted Approach to ATM-Deficient Cancers Through ATR Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ART0380, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, with a specific focus on its synthetic lethal interaction with Ataxia-Telangiectasia Mutated (ATM)-deficient cancers. This document synthesizes preclinical and clinical data to offer a detailed resource for professionals in the field of oncology and drug development.

Core Mechanism of Action: Exploiting Synthetic Lethality

This compound is an orally administered small molecule that selectively inhibits the ATR kinase, a critical component of the DNA Damage Response (DDR) pathway.[1] ATR plays a pivotal role in sensing and responding to replication stress, a state of slowed or stalled DNA replication that can lead to DNA damage.[1] In healthy cells, both ATM and ATR pathways are active and can compensate for each other to maintain genomic stability.

However, many cancers exhibit deficiencies in specific DDR pathways, creating a vulnerability that can be exploited therapeutically. A significant proportion of tumors, estimated to be up to 24% in high-unmet-need solid tumors, have a deficiency in the ATM protein.[1] This deficiency renders them highly dependent on the ATR pathway to manage replication stress and repair DNA damage.

The therapeutic strategy for this compound is rooted in the concept of synthetic lethality . In ATM-deficient cancer cells, the inhibition of the compensatory ATR pathway by this compound leads to an accumulation of unrepaired DNA damage and replication stress. This ultimately triggers catastrophic genomic instability and selective cancer cell death, while sparing healthy cells with functional ATM.[2][3]

Recent clinical findings have highlighted an innovative "triple targeting" approach:

-

Selecting for high replication stress: Targeting cancers with inherent ATM deficiency.[1]

-

Inducing further replication stress: Utilizing a low dose of a topoisomerase 1 inhibitor, such as irinotecan, to exacerbate DNA damage.[1][2]

-

Preventing cellular rescue: Inhibiting the ATR pathway with this compound to block the cancer cells' ability to repair the induced damage.[1]

This combination strategy has shown promising results in clinical trials, particularly in enhancing the anti-tumor activity of this compound in ATM-deficient settings.[1][2]

Quantitative Preclinical Data

Preclinical studies have demonstrated the potent and selective anti-tumor activity of this compound in cancer models with varying degrees of ATM loss of function.[4]

| Cell Line | Cancer Type | ATM Status | This compound IC50 (µM) | Reference |

| HT-29 | Colorectal Adenocarcinoma | Proficient | >1 | [5] |

| NCI-H23 | Lung Adenocarcinoma | Deficient | 0.01 - 0.1 | [5] |

| Granta-519 | Mantle Cell Lymphoma | Deficient | 0.01 - 0.1 | [5] |

| LoVo | Colorectal Adenocarcinoma | Proficient (High Replication Stress) | 0.1 - 1 | [5] |

| CCD-18Co | Normal Colon Fibroblast | Proficient | >10 | [5] |

Clinical Efficacy in ATM-Deficient Tumors

The ongoing STELLA Phase 1/2a clinical trial (NCT04657068) is evaluating this compound in combination with low-dose irinotecan in patients with advanced or metastatic solid tumors.[1] The results have shown significant clinical activity in patients with ATM-deficient tumors.

| Patient Population | Treatment | Confirmed Overall Response Rate (cORR) | Reference |

| ATM-negative solid tumors (at RP2D) | This compound + low-dose irinotecan | 50% | [1] |

| ATM-deficient (ATM-low or ATM-negative) solid tumors | This compound + low-dose irinotecan | 37% | [1] |

Key Experimental Protocols

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Methodology:

-

Cancer cell lines (e.g., HT-29, NCI-H23, Granta-519, LoVo, and CCD-18Co) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound for a period of 7 days.

-

Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is measured using a plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for ATR Pathway Inhibition

Objective: To confirm the on-target activity of this compound by measuring the phosphorylation of downstream ATR targets.

Methodology:

-

ATM-deficient and proficient cancer cells are treated with varying concentrations of this compound for a specified time (e.g., 2 hours).

-

Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against phosphorylated Chk1 (a direct downstream target of ATR) and total Chk1.

-

Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for DNA Damage Markers

Objective: To visualize and quantify the extent of DNA damage induced by this compound.

Methodology:

-

Cells are grown on coverslips and treated with this compound.

-

After treatment, cells are fixed with 4% paraformaldehyde and permeabilized with 0.5% Triton X-100.

-

Coverslips are blocked and then incubated with a primary antibody against the DNA double-strand break marker, γH2AX.

-

Following incubation with a fluorescently labeled secondary antibody, the coverslips are mounted on slides with a DAPI-containing mounting medium to stain the nuclei.

-

Images are acquired using a fluorescence microscope, and the number of γH2AX foci per cell is quantified using image analysis software.

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound in ATM-Deficient Cancer

Caption: this compound inhibits ATR, leading to cell death in ATM-deficient cancers.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for preclinical evaluation of this compound's anti-cancer activity.

Logical Relationship of Synthetic Lethality

Caption: this compound induces synthetic lethality in ATM-deficient cancer cells.

References

- 1. Artios Pharma Reports Differentiated Clinical Activity in STELLA Phase 1/2a Study for Lead Program this compound at the American Association for Cancer Research (AACR) Annual Meeting 2025 - Artios Pharma [artios.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. hematologyandoncology.net [hematologyandoncology.net]

- 5. researchgate.net [researchgate.net]

Preclinical Profile of ART0380: A Potent and Selective ATR Inhibitor for Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies of ART0380 (also known as alnodesertib), a potent and selective, orally active inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase. This compound is currently under clinical investigation for the treatment of advanced or metastatic solid tumors. This document summarizes key preclinical data, details experimental methodologies, and visualizes the underlying biological pathways and workflows to offer a comprehensive resource for researchers in oncology and drug development.

Core Concepts: Targeting the DNA Damage Response with this compound

Cancer cells are characterized by high levels of replication stress and often possess defects in their DNA Damage Response (DDR) pathways, making them reliant on the remaining functional DDR pathways for survival. ATR is a critical kinase that senses and responds to replication stress, initiating a signaling cascade to arrest the cell cycle and facilitate DNA repair. Inhibition of ATR in cancer cells with existing DDR deficiencies, such as mutations in the ATM gene, can lead to synthetic lethality, a state where the combination of two non-lethal defects results in cell death. This compound is designed to exploit this vulnerability.[1][2]

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of action of this compound within the ATR signaling pathway.

References

Alnodesertib: A Technical Guide to Target Engagement and Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alnodesertib (formerly ART0380) is an orally bioavailable, selective, and ATP-competitive inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR) pathway.[1][2][3] ATR is activated in response to DNA single-strand breaks and replication stress, initiating a signaling cascade to arrest the cell cycle and facilitate DNA repair.[4] In many cancers, defects in other DDR pathways, such as the loss of Ataxia-Telangiectasia Mutated (ATM), lead to a greater reliance on ATR for survival. Alnodesertib exploits this dependency, inducing synthetic lethality in cancer cells with high levels of replication stress or ATM deficiency.[2][5] This technical guide provides an in-depth overview of alnodesertib's target engagement, its effects on downstream signaling, and the methodologies used to characterize its activity.

Target Engagement and Potency

Alnodesertib demonstrates potent and selective inhibition of the ATR kinase. The following tables summarize the key quantitative data regarding its biochemical and cellular activity.

| Parameter | Value | Assay System | Reference |

| IC50 (ATR-ATRIP complex) | 51.7 nM | Biochemical kinase assay | [1] |

| IC50 (phospho-Chk1) | 22 nM | Cellular Western blot assay | [1] |

Table 1: Biochemical and Cellular Potency of Alnodesertib. This table summarizes the half-maximal inhibitory concentrations (IC50) of alnodesertib against the ATR-ATRIP complex and for the inhibition of Chk1 phosphorylation in a cellular context.

| Cell Line | IC50 (Cell Growth) | Cancer Type | Reference |

| LoVo | 1 µM | Colon Cancer | [1] |

| NCI-H23 | 0.13 µM | Non-Small Cell Lung Cancer | [1] |

| CCD-18Co (normal fibroblasts) | 6.4 µM | Normal Colon Fibroblast | [1] |

Table 2: In Vitro Cell Growth Inhibition by Alnodesertib. This table presents the half-maximal inhibitory concentration (IC50) of alnodesertib on the growth of various cancer cell lines and a normal fibroblast cell line.

Downstream Signaling Pathway

Alnodesertib's primary mechanism of action is the inhibition of the ATR kinase, which leads to the disruption of the DNA damage checkpoint and ultimately, tumor cell death. The core signaling pathway affected by alnodesertib is depicted below.

Caption: Alnodesertib inhibits ATR, preventing Chk1 phosphorylation and disrupting DNA damage repair, leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of alnodesertib.

ATR Kinase Inhibition Assay (Biochemical)

This assay quantifies the direct inhibitory effect of alnodesertib on the kinase activity of the ATR-ATRIP complex.

Materials:

-

Recombinant human ATR-ATRIP complex

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

ATP (at a concentration near the Km for ATR)

-

Substrate peptide (e.g., a peptide containing a Chk1 phosphorylation motif)

-

Alnodesertib (serial dilutions)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of alnodesertib in kinase buffer.

-

In a 384-well plate, add the ATR-ATRIP enzyme, substrate peptide, and alnodesertib dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

-

Calculate the percent inhibition for each alnodesertib concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the ATR biochemical kinase inhibition assay.

Western Blot for Phospho-Chk1 Inhibition

This cellular assay measures the ability of alnodesertib to inhibit the phosphorylation of Chk1, a direct downstream target of ATR.

Materials:

-

Cancer cell line (e.g., LoVo)

-

Cell culture medium and supplements

-

DNA damaging agent (e.g., hydroxyurea or UV radiation)

-

Alnodesertib (various concentrations)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-Chk1 (Ser345), rabbit anti-total Chk1, and a loading control (e.g., mouse anti-β-actin)

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

ECL detection reagent

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of alnodesertib for a specified time (e.g., 1-2 hours).

-

Induce DNA damage by adding a DNA damaging agent or exposing cells to UV radiation.

-

After a further incubation period, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Chk1 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detect the signal using an ECL reagent and an imaging system.

-

Strip the membrane and re-probe for total Chk1 and a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the inhibition of Chk1 phosphorylation.

Caption: Workflow for Western blot analysis of phospho-Chk1 inhibition.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of alnodesertib on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., LoVo, NCI-H23)

-

Cell culture medium and supplements

-

Alnodesertib (serial dilutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with serial dilutions of alnodesertib and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Conclusion

Alnodesertib is a potent and selective ATR inhibitor with a clear mechanism of action involving the disruption of the DNA damage response pathway. Its ability to induce synthetic lethality in cancers with ATM deficiency and high replication stress makes it a promising therapeutic agent. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of alnodesertib and other ATR inhibitors in preclinical and clinical settings. The ongoing clinical trials will further elucidate the therapeutic potential of alnodesertib in various solid tumors.[6]

References

- 1. Alnodesertib (this compound) | ATR inhibitor | Probechem Biochemicals [probechem.com]

- 2. Artios Receives U.S. FDA Fast Track Designation for alnodesertib in ATM-negative Metastatic Colorectal Cancer (mCRC) - Artios Pharma [artios.com]

- 3. alnodesertib (ATR inhibitor) - Artios Pharma [artios.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 6. Artios Pharma Announces the Start of First Clinical Study with the Dosing of its ATR Inhibitor, this compound, to Patients [prnewswire.com]

ART0380: A Technical Overview of its Effects on Cell Cycle Checkpoints

For Researchers, Scientists, and Drug Development Professionals

Introduction

ART0380, also known as alnodesertib, is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic integrity.[3][4] It is activated in response to single-stranded DNA (ssDNA) and replication stress, initiating a signaling cascade that leads to cell cycle arrest, DNA repair, and stabilization of replication forks.[5] By inhibiting ATR, this compound disrupts these crucial cellular processes, leading to an accumulation of DNA damage and ultimately inducing synthetic lethality, particularly in cancer cells with high levels of replication stress or defects in other DDR pathways, such as those with Ataxia-Telangiectasia Mutated (ATM) deficiency.[2][6] This document provides a comprehensive technical overview of the preclinical and clinical data on this compound's effect on cell cycle checkpoints, its mechanism of action, and detailed experimental protocols.

Mechanism of Action: ATR Inhibition and Cell Cycle Abrogation

This compound functions as an ATP-competitive inhibitor of the ATR kinase. The primary downstream effector of ATR in cell cycle control is the checkpoint kinase 1 (CHK1).[7] Upon activation by ATR, CHK1 phosphorylates and inactivates CDC25 phosphatases, which are essential for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression.[7] By inhibiting ATR, this compound prevents the phosphorylation and activation of CHK1, leading to the abrogation of the G2/M cell cycle checkpoint.[8] This forces cells with damaged DNA to enter mitosis prematurely, resulting in mitotic catastrophe and subsequent cell death.[9] This mechanism is particularly effective in cancer cells with a defective G1 checkpoint, often due to mutations in p53 or ATM, as they are heavily reliant on the S and G2/M checkpoints for survival.[9]

Quantitative Data Summary

The following tables summarize the key quantitative data on the in vitro and clinical efficacy of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| ATR-ATRIP Complex Inhibition (IC50) | 51.7 nM | Biochemical Assay | |

| Cell Growth Inhibition (EC50) | |||

| NCI-H23 (ATM LOF) | 0.13 µM | 7-day MTT assay | [6] |

| Granta-519 (ATM LOF) | Not explicitly stated, but robust inhibition observed | 7-day MTT assay | [6] |

| LoVo (Colorectal Adenocarcinoma) | 1 µM | 7-day MTT assay | [6] |

| CCD-18Co (Normal Colon Fibroblast) | 6.4 µM | 7-day MTT assay | [6] |

| NCI-H460 (Parental) | ~1 µM (estimated) | 7-10 day growth assay | [6] |

| NCI-H460 (ATM KO) | ~0.1 µM (estimated) | 7-10 day growth assay | [6] |

| Calu-6 (Parental) | >1 µM (estimated) | 7-10 day growth assay | [6] |

| Calu-6 (ATM KO) | ~0.1 µM (estimated) | 7-10 day growth assay | [6] |

| PC-3 (Parental) | >1 µM (estimated) | 7-10 day growth assay | [6] |

| PC-3 (ATM KO) | ~0.1 µM (estimated) | 7-10 day growth assay | [6] |

Table 2: Clinical Efficacy of this compound in Combination with Irinotecan (STELLA Phase 1/2a Trial)

| Patient Population | Confirmed Overall Response Rate (cORR) | Reference |

| ATM-negative Solid Tumors | 50% | [1] |

| ATM-deficient (ATM-low or ATM-negative) Solid Tumors | 37% | [1] |

Table 3: Effect of this compound on Cell Cycle Distribution in NCI-H460 Cells (48-hour treatment)

| Cell Line | This compound Concentration | G1 Phase (%) (estimated) | S Phase (%) (estimated) | G2/M Phase (%) (estimated) | Reference |

| NCI-H460 (Parental) | 0 µM | 55 | 20 | 25 | [6] |

| 0.1 µM | 50 | 25 | 25 | [6] | |

| 1 µM | 45 | 30 | 25 | [6] | |

| NCI-H460 (ATM KO) | 0 µM | 50 | 25 | 25 | [6] |

| 0.1 µM | 10 | 15 | 75 | [6] | |

| 1 µM | 5 | 10 | 85 | [6] |

Note: Percentages are estimated from the provided histograms in the source.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and the general workflows for the experimental protocols described below.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. Propidium Iodide (PI)/RNase Staining Solution (#4087) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. A stable propidium iodide staining procedure for flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Artios Pharma Reports Differentiated Clinical Activity in STELLA Phase 1/2a Study for Lead Program this compound at the American Association for Cancer Research (AACR) Annual Meeting 2025 - Artios Pharma [artios.com]

- 6. crpr-su.se [crpr-su.se]

- 7. Assay in Summary_ki [bindingdb.org]

- 8. vet.cornell.edu [vet.cornell.edu]

- 9. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

The Discovery and Development of ART0380 (Alnodesertib): A Technical Guide to a Novel ATR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ART0380, also known as alnodesertib, is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical regulator of the DNA Damage Response (DDR) pathway, a network essential for maintaining genomic integrity. In many cancers, the DDR pathway is compromised, leading to increased reliance on ATR for survival. This dependency creates a therapeutic window for ATR inhibitors like this compound to selectively target and kill cancer cells, a concept known as synthetic lethality. This technical guide details the discovery, mechanism of action, preclinical characterization, and clinical development of this compound, providing researchers and drug development professionals with a comprehensive overview of this promising anti-cancer agent.

Introduction: The Rationale for ATR Inhibition in Oncology

The integrity of the human genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex signaling network known as the DNA Damage Response (DDR). A key player in this network is the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a serine/threonine kinase that is activated by single-stranded DNA (ssDNA) breaks and replication stress.[1] Once activated, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][2]

Many cancers exhibit defects in other DDR pathways, such as mutations in the ATM gene, leading to a heightened reliance on the ATR signaling pathway for survival. This phenomenon, termed "synthetic lethality," provides a compelling rationale for the development of ATR inhibitors as anti-cancer agents. By inhibiting ATR in such tumors, it is possible to induce catastrophic DNA damage and subsequent cell death, while sparing normal, healthy cells with intact DDR pathways.[3][4]

This compound (alnodesertib) was developed as a potent and selective small molecule inhibitor of ATR to exploit this therapeutic vulnerability.[3][5] It was discovered through a collaboration between The University of Texas MD Anderson Cancer Center and ShangPharma Innovation and is being developed by Artios Pharma.[6] Preclinical studies have demonstrated its ability to induce tumor cell death, particularly in models with ATM deficiency, and to synergize with DNA-damaging chemotherapies.[7][8] this compound is currently being evaluated in multiple clinical trials, both as a monotherapy and in combination with other agents, for the treatment of advanced solid tumors.[9][10][11]

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of the ATR kinase.[5] It binds to the ATP-binding pocket of the ATR-ATRIP complex, preventing the phosphorylation of its downstream substrates, most notably CHK1.[5] The inhibition of ATR signaling by this compound leads to the abrogation of the G2/M cell cycle checkpoint, preventing cells with damaged DNA from arresting the cell cycle to perform repairs. This forces the cells to enter mitosis with unrepaired DNA, leading to mitotic catastrophe and apoptosis.[2] Furthermore, ATR inhibition by this compound can lead to the collapse of stalled replication forks, further increasing the burden of DNA damage within the cancer cell.[2]

Quantitative Data

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 (nM) |

| ATR-ATRIP Complex | Biochemical Kinase Assay | 51.7 |

Data sourced from Selleck Chemicals product page.[5]

Table 2: Preclinical Pharmacokinetics of this compound

| Species | Dosing Route | Key Findings |

| Mouse | Oral | High free exposure at well-tolerated doses.[3] |

| Rat | Oral | Favorable profile for once or twice daily dosing.[3] |

| Dog | Oral | Favorable profile for once or twice daily dosing.[3] |

| Monkey | Oral | Favorable profile for once or twice daily dosing.[3] |

Table 3: Clinical Pharmacokinetics of this compound (Phase 1 Data)

| Parameter | Value/Observation |

| Absorption | Rapidly absorbed. |

| Elimination | Relatively rapid elimination. |

| Half-life | ~8.5 hours (mean).[6] |

| Exposure | Dose-proportional increase in Cmax and AUC with low variability.[6] |

| Dosing Schedule Suitability | Suitable for both intermittent and continuous once-daily (QD) dosing.[2] |

Table 4: Clinical Efficacy of this compound in the STELLA (NCT04657068) Phase 1/2a Study

| Patient Population | Treatment Regimen | Confirmed Overall Response Rate (cORR) |

| ATM-negative solid tumors (at RP2D) | This compound + low-dose irinotecan | 50% |

| ATM-deficient (ATM-low or ATM-negative) solid tumors | This compound + low-dose irinotecan | 37% |

Data presented at the AACR Annual Meeting 2025.[1][12]

Experimental Protocols

ATR Kinase Inhibition Assay (Biochemical)

This protocol describes a general method for determining the in vitro potency of a compound against the ATR-ATRIP kinase complex.

-

Reagents and Materials:

-

Recombinant human ATR-ATRIP complex

-

Biotinylated peptide substrate (e.g., a peptide containing a CHK1 phosphorylation motif)

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

This compound (or other test inhibitor) dissolved in DMSO

-

Stop solution (e.g., 100 mM EDTA)

-

Detection reagents (e.g., Streptavidin-coated plates and a phospho-specific antibody conjugated to a detectable label)

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a microplate, add the kinase reaction buffer, the biotinylated peptide substrate, and the diluted this compound.

-

Initiate the kinase reaction by adding the ATR-ATRIP enzyme and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.

-

Wash the plate to remove unbound components.

-

Add the phospho-specific antibody and incubate to allow binding to the phosphorylated substrate.

-

Wash the plate to remove unbound antibody.

-

Add a detection reagent and measure the signal using a plate reader.

-

Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

Cell-Based p-CHK1 (Ser345) Western Blot Assay

This protocol outlines a method to assess the pharmacodynamic effect of this compound on ATR signaling in cells by measuring the phosphorylation of its downstream target, CHK1.

-

Reagents and Materials:

-

Cancer cell line (e.g., a line with known ATM deficiency)

-

Cell culture medium and supplements

-

This compound dissolved in DMSO

-

DNA damaging agent (e.g., hydroxyurea or UV radiation) to induce ATR activity

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-CHK1 (Ser345), anti-total CHK1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Induce DNA damage by adding hydroxyurea or exposing the cells to UV radiation.

-

Incubate for an additional period (e.g., 1-2 hours).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the p-CHK1 signal to total CHK1 and the loading control.

-

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Reagents and Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line (e.g., a human colorectal or pancreatic cancer line with ATM deficiency)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Implant the cancer cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally at a specified dose and schedule (e.g., once daily). The control group receives the vehicle.

-

Measure the tumor volume with calipers at regular intervals (e.g., twice a week).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

-

Analyze the tumor growth inhibition data to determine the efficacy of this compound.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: ATR Signaling Pathway and the Mechanism of Action of this compound.

Experimental Workflow Diagram: Western Blot for p-CHK1

Caption: Experimental Workflow for p-CHK1 Western Blot Analysis.

Clinical Development Overview of this compound

Caption: Clinical Development Workflow for this compound.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. portal.gdc.cancer.gov [portal.gdc.cancer.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. artios.com [artios.com]

- 7. Discovery of this compound, a Potent and Selective ATR Kinase Inhibitor Undergoing Phase 2 Clinical Studies for the Treatment of Advanced or Metastatic Solid Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. alnodesertib (ATR inhibitor) - Artios Pharma [artios.com]

- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Artios Pharma Reports Differentiated Clinical Activity in STELLA Phase 1/2a Study for Lead Program this compound at the American Association for Cancer Research (AACR) Annual Meeting 2025 - Artios Pharma [artios.com]

In Vitro Characterization of Alnodesertib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alnodesertib (formerly ART0380) is an orally bioavailable and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR) pathway. By targeting ATR, alnodesertib disrupts the signaling cascade that allows cancer cells to cope with replication stress, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the in vitro activity of alnodesertib, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Core Mechanism of Action

Alnodesertib functions as an ATP-competitive inhibitor of the ATR kinase.[1] ATR is a key protein kinase that is activated in response to single-stranded DNA (ssDNA) breaks and replication stress, common hallmarks of cancer cells.[2] Upon activation, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.

By inhibiting ATR, alnodesertib prevents the phosphorylation of CHK1 and other downstream effectors. This abrogation of the ATR-mediated signaling pathway leads to the accumulation of DNA damage, collapse of replication forks, and ultimately, tumor cell apoptosis.[2] This mechanism is particularly effective in tumors with existing defects in other DNA repair pathways, such as those with mutations in the ATM gene, creating a synthetic lethal interaction.[3]

Quantitative In Vitro Activity

The potency of alnodesertib has been evaluated across various cancer cell lines and against its direct molecular target. The following tables summarize the key quantitative data available from preclinical studies.

Table 1: In Vitro Inhibitory Activity of Alnodesertib

| Target/Cell Line | Assay Type | IC50 / EC50 | Reference |

| ATR-ATRIP Complex | Enzyme Activity Assay | 51.7 nM | [1] |

| LoVo (colorectal adenocarcinoma) | Cell Growth Inhibition | 1 µM | N/A |

| NCI-H23 (lung adenocarcinoma) | Cell Growth Inhibition | 0.13 µM | N/A |

| CCD-18Co (normal colon fibroblasts) | Cell Growth Inhibition | 6.4 µM | N/A |

Table 2: Inhibition of Downstream Signaling

| Cell Line | Assay | Target | IC50 | Reference |

| N/A | Western Blot | phospho-Chk1 | 22 nM | N/A |

Note: Comprehensive IC50 data across a wider range of cell lines is not yet publicly available in a consolidated format.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro experiments to characterize the activity of alnodesertib.

Cell Viability Assay (MTT/WST-1)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of alnodesertib on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Alnodesertib (this compound)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

-

Solubilization buffer (e.g., DMSO for MTT)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of alnodesertib in complete culture medium.

-

Remove the overnight culture medium and replace it with medium containing various concentrations of alnodesertib. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

-

If using MTT, add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot the results against the drug concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the quantification of apoptotic cells following treatment with alnodesertib using flow cytometry.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Alnodesertib (this compound)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of alnodesertib for 48-72 hours.

-

Harvest the cells, including both adherent and floating populations, by trypsinization.

-

Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in response to alnodesertib treatment.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Alnodesertib (this compound)

-

6-well plates

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

70% ethanol (ice-cold)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of alnodesertib for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Resistance Mechanisms

While specific in vitro studies detailing acquired resistance mechanisms to alnodesertib are not yet widely published, potential mechanisms can be extrapolated from general knowledge of ATR inhibitor resistance. These may include:

-

Upregulation of drug efflux pumps: Increased expression of transporters like P-glycoprotein could reduce the intracellular concentration of alnodesertib.

-

Alterations in the ATR signaling pathway: Mutations in ATR that prevent drug binding or compensatory activation of parallel DNA repair pathways could confer resistance.

-

Loss of downstream effectors: Loss of function of proteins required for the execution of apoptosis following ATR inhibition could lead to resistance.

Further research is required to elucidate the specific mechanisms of both intrinsic and acquired resistance to alnodesertib in various cancer contexts.

Conclusion

Alnodesertib is a potent and selective ATR inhibitor with promising in vitro activity against cancer cells, particularly those with underlying DNA repair deficiencies. Its mechanism of action, centered on the disruption of the DNA damage response, leads to cell cycle arrest and apoptosis. The experimental protocols provided in this guide offer a framework for the continued in vitro characterization of alnodesertib and other ATR inhibitors, which will be crucial for their further clinical development and the identification of patient populations most likely to benefit from this therapeutic strategy.

References

The Impact of ART0380 on Genomic Instability in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ART0380 (alnodesertib) is a potent and selective inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR). This technical guide provides an in-depth overview of the mechanism of action of this compound and its impact on genomic instability in cancer cells. By targeting the ATR pathway, this compound selectively induces synthetic lethality in tumors with deficiencies in other DDR pathways, such as those with mutations in the Ataxia-Telangiectasia Mutated (ATM) gene. This document summarizes key preclinical and clinical findings, presents detailed experimental protocols for assessing the effects of this compound, and visualizes the core signaling pathways and experimental workflows.

Introduction: Targeting Genomic Instability in Cancer

Genomic instability is a hallmark of cancer, characterized by an increased rate of mutations and chromosomal alterations. This instability is often driven by defects in the DNA Damage Response (DDR) network, a complex system of signaling pathways that detect and repair DNA lesions, thereby maintaining genomic integrity. Cancer cells with DDR defects become heavily reliant on the remaining intact repair pathways for their survival. This dependency creates a therapeutic window for targeted therapies that can selectively eliminate cancer cells by inhibiting these crucial survival pathways, a concept known as synthetic lethality.

One of the key regulators of the DDR is the Ataxia-Telangiectasia and Rad3-related (ATR) kinase. ATR is a master regulator of the cellular response to replication stress, a condition of slowed or stalled DNA replication that can lead to DNA damage. Many cancers exhibit high levels of endogenous replication stress due to oncogene activation and rapid proliferation, making them particularly dependent on the ATR signaling pathway for survival.

This compound (alnodesertib) is a novel, orally bioavailable, and selective small molecule inhibitor of ATR. It is being developed as a targeted anti-cancer agent, both as a monotherapy and in combination with DNA-damaging agents, for the treatment of tumors with specific DDR deficiencies.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by inhibiting the kinase activity of ATR. This inhibition disrupts the ATR-mediated signaling cascade, leading to increased genomic instability and ultimately cell death in cancer cells, particularly those with pre-existing DDR defects.

The ATR Signaling Pathway

The ATR signaling pathway is a central component of the DNA damage response. It is activated by single-stranded DNA (ssDNA) that is coated with Replication Protein A (RPA). This structure is a common intermediate during DNA replication stress and at sites of DNA damage. Once activated, ATR phosphorylates a number of downstream substrates, most notably the checkpoint kinase 1 (CHK1).

Activated CHK1, in turn, phosphorylates and inactivates the CDC25 family of phosphatases. This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), leading to cell cycle arrest, primarily at the G2/M checkpoint. This pause in the cell cycle allows time for DNA repair to occur. ATR also plays a direct role in stabilizing stalled replication forks, preventing their collapse into double-strand breaks.

This compound-Mediated Inhibition of ATR and Induction of Genomic Instability

This compound, by inhibiting ATR, prevents the phosphorylation and activation of CHK1. This leads to the abrogation of the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis prematurely. This results in mitotic catastrophe and cell death.

Furthermore, in the absence of functional ATR, stalled replication forks are not properly stabilized and are more likely to collapse, leading to the formation of DNA double-strand breaks. In cancer cells with defects in other DDR pathways, such as those with loss-of-function mutations in ATM, the accumulation of these this compound-induced DNA lesions cannot be efficiently repaired, leading to a high degree of genomic instability and synthetic lethality.

A key biomarker of this compound's activity is the phosphorylation of the histone variant H2AX on serine 139, known as γH2AX. γH2AX is an early marker of DNA double-strand breaks. Preclinical and clinical studies have shown that this compound treatment leads to an increase in γH2AX levels in tumor cells, indicating the induction of DNA damage.

dot

Methodological & Application

ART0380 Protocol for In Vitro Cell Line Studies: A Comprehensive Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ART0380, also known as alnodesertib, is a potent and selective orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical regulator in the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic integrity upon replication stress.[1] By inhibiting ATR, this compound disrupts the cell's ability to repair damaged DNA, leading to synthetic lethality in cancer cells with existing DNA repair defects, such as those with mutations in the Ataxia-Telangiectasia Mutated (ATM) gene.[1][3][4] Preclinical data have demonstrated that this compound exhibits single-agent antitumor activity in tumors with ATM deficiencies and synergizes with DNA-damaging agents.[1][4]

These application notes provide detailed protocols for in vitro studies to characterize the effects of this compound on cancer cell lines. The protocols cover the assessment of cell viability, analysis of cell cycle progression, detection of apoptosis, and investigation of the underlying mechanism of action through Western blotting.

Data Presentation

This compound In Vitro Activity

The following table summarizes the in vitro potency of this compound in various cancer cell lines, highlighting its increased efficacy in ATM-deficient models.

| Cell Line | Cancer Type | ATM Status | EC50 (µM) for Cell Proliferation | Reference |

| LoVo | Colorectal Carcinoma | Deficient | 0.02 µM | [5] |

| Granta-519 | Mantle Cell Lymphoma | Deficient | 0.05 µM | [5] |

| NCI-H23 | Non-Small Cell Lung Cancer | Proficient | 0.3 µM | [5] |

| NCI-H460 (Parental) | Non-Small Cell Lung Cancer | Proficient | Not Specified | [5] |

| NCI-H460 (ATM KO) | Non-Small Cell Lung Cancer | Knockout | More sensitive than parental | [5] |

| Calu-6 (Parental) | Lung Carcinoma | Proficient | Not Specified | [5] |

| Calu-6 (ATM KO) | Lung Carcinoma | Knockout | More sensitive than parental | [5] |

| PC-3 (Parental) | Prostate Cancer | Proficient | Not Specified | [5] |

| PC-3 (ATM KO) | Prostate Cancer | Knockout | More sensitive than parental | [5] |

| HT-29 | Colorectal Adenocarcinoma | Proficient | EC50 for pChk1 inhibition in low nanomolar range | [6] |

Mandatory Visualizations

This compound Mechanism of Action: ATR Signaling Pathway

Caption: this compound inhibits ATR, blocking Chk1 phosphorylation and leading to cell cycle dysregulation and apoptosis.

Experimental Workflow for this compound In Vitro Characterization

Caption: Workflow for evaluating this compound's effects on cancer cell lines.

Experimental Protocols

Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., LoVo, Granta-519, NCI-H23, and their ATM-proficient/deficient counterparts)

-

Complete cell culture medium

-

96-well clear-bottom cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

This compound Treatment:

-

Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.001 µM to 10 µM.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate for 72-120 hours.

-

-

Cell Viability Measurement (CellTiter-Glo®):

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence (no-cell control) from all other measurements.

-

Normalize the data to the vehicle control (set as 100% viability).

-

Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using a non-linear regression analysis.

-

Western Blot Analysis for ATR Pathway Inhibition

This protocol is used to detect changes in the phosphorylation status of key proteins in the ATR signaling pathway, such as Chk1 and H2AX, following this compound treatment.

Materials:

-

Cancer cell lines

-

6-well cell culture plates

-

This compound stock solution

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit (Thermo Fisher Scientific)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Chk1 (Ser345)

-

Rabbit anti-Chk1

-

Rabbit anti-phospho-Histone H2A.X (Ser139) (γH2AX)

-

Mouse anti-β-Actin or anti-GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with this compound at concentrations around the IC50 value (e.g., 0.1 µM, 1 µM, 10 µM) for 1-24 hours. A time course experiment is recommended to determine the optimal treatment time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize the protein concentrations and prepare samples with Laemmli sample buffer. Boil the samples for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation and Detection:

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the intensity of the protein of interest to the loading control.

-

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell lines

-

6-well cell culture plates

-

This compound stock solution

-

PBS

-

70% ice-cold ethanol

-

PI/RNase staining buffer (e.g., from BD Biosciences)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and treat with this compound at relevant concentrations for 24-48 hours.

-

Harvest both adherent and floating cells.

-

Wash the cells with PBS.

-

-

Fixation:

-

Resuspend the cell pellet in 500 µL of PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in 500 µL of PI/RNase staining buffer.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use a histogram of PI fluorescence to visualize the cell cycle distribution.

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Apoptosis Assay

This protocol utilizes Annexin V and PI staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

-

Cancer cell lines

-

6-well cell culture plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and treat with this compound for 24-72 hours.

-

Collect both the culture medium (containing floating cells) and the adherent cells.

-

Wash the cells with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Create a dot plot of Annexin V-FITC fluorescence versus PI fluorescence.

-

Use quadrants to distinguish between:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant.

-

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of the ATR inhibitor this compound. By employing these standardized methods, researchers can effectively assess the compound's potency, mechanism of action, and cellular effects in a variety of cancer cell line models. This information is crucial for advancing our understanding of this compound's therapeutic potential and for guiding further preclinical and clinical development.

References

- 1. alnodesertib (ATR inhibitor) - Artios Pharma [artios.com]

- 2. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ataxia-Telangiectasia Mutated Loss-of-Function Displays Variant and Tissue-Specific Differences across Tumor Types - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biocompare.com [biocompare.com]

Application Notes and Protocols: Alnodesertib in Combination Therapy with Irinotecan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alnodesertib (formerly ZN-c3 or ART0380) is an orally bioavailable, selective small molecule inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a crucial component of the DNA Damage Response (DDR) pathway.[1][2] The combination of alnodesertib with the topoisomerase I inhibitor irinotecan is a promising therapeutic strategy, particularly for tumors with deficiencies in other DDR proteins, such as Ataxia Telangiectasia Mutated (ATM). This document provides detailed application notes on the mechanism of action, preclinical rationale, and a summary of the clinical protocol for the combination therapy, primarily based on data from the STELLA clinical trial (NCT04657068).[2][3]

Scientific Rationale and Mechanism of Action

The therapeutic strategy for combining alnodesertib and irinotecan is rooted in the concept of synthetic lethality.

-

Irinotecan's Role: Irinotecan is a chemotherapy agent that induces DNA damage, specifically single-strand breaks, leading to replication stress in cancer cells.[4]

-

Alnodesertib's Role: Alnodesertib inhibits ATR, a key kinase that is activated in response to replication stress and single-strand breaks. ATR inhibition prevents the cell from repairing the DNA damage induced by irinotecan.[1][4]

-

Synthetic Lethality in ATM-deficient Tumors: In tumors that are deficient in the ATM protein, another critical DNA damage sensor, the cells are already compromised in their ability to repair DNA double-strand breaks.[4] By adding irinotecan to induce further DNA damage and alnodesertib to block the remaining major repair pathway (ATR-mediated), a "triple hit" is delivered to the cancer cells, leading to their death.[3][4] This approach is particularly effective in cancers with high endogenous replication stress, such as those with ATM deficiency.[5]

Signaling Pathway Diagram

Caption: Mechanism of action for alnodesertib and irinotecan combination therapy.

Clinical Protocol: STELLA Trial (NCT04657068)

The following protocol is based on the Phase 1/2a STELLA trial, which evaluated the safety, tolerability, and preliminary efficacy of alnodesertib in combination with irinotecan in patients with advanced or metastatic solid tumors.[2][3]

Study Objectives

-

Primary Objectives: To assess the safety and tolerability of alnodesertib in combination with irinotecan and to determine the recommended Phase 2 dose (RP2D).[3]

-

Secondary Objectives: To evaluate the preliminary anti-tumor activity of the combination, including Objective Response Rate (ORR), Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS).[2][6]

Patient Population

-

Inclusion Criteria: Patients with advanced or metastatic solid tumors who have no satisfactory alternative treatment options. A key cohort includes patients with ATM-negative tumors, particularly those with metastatic colorectal cancer (mCRC) in the third-line setting.[2][3]

-

Biomarker Selection: Patients are screened for ATM protein expression status, with a focus on enrolling those with ATM-negative disease.[3]

Dosing and Administration

The recommended Phase 2 dose (RP2D) for the combination was established as follows:

-

Alnodesertib: 200 mg administered orally on days 1 to 3 and 8 to 10 of a 21-day cycle.[3][6]

-

Irinotecan: 60 mg/m² administered intravenously on days 1 and 8 of a 21-day cycle.[3][6]

Experimental Workflow Diagram

Caption: STELLA clinical trial workflow.

Summary of Clinical Data

The following tables summarize the quantitative data from the STELLA trial for the alnodesertib and irinotecan combination therapy.

Table 1: Patient Demographics and Baseline Characteristics (RP2D Cohort)

| Characteristic | Value (n=58) | Reference |

| Median Age (years) | 60 (range, 22-83) | [2] |

| ECOG Performance Status 1 | 62% | [2] |

| Liver Involvement | 60% | [2] |

| Median Prior Lines of Therapy | 3 (range, 1-7) | [2] |

| Prior Irinotecan | 59% | [2][3] |

| ATM-Negative Cancers | 34% | [2] |

Table 2: Clinical Efficacy in ATM-Negative Tumors

| Endpoint | Value | Reference |

| Confirmed Objective Response Rate (ORR) | ||

| ATM-Negative CRC and other solid tumors | 45% | [3] |

| ATM-Negative solid tumors (at RP2D) | 50% | [6][7][8] |

| Median Duration of Response (DOR) | ||

| ATM-Negative CRC and other solid tumors | 5.2 months (range, 1.4-10.7) | [3] |

| ATM-Negative cancers (at RP2D) | 5.7 months | [6] |

| Median Progression-Free Survival (PFS) | ||

| ATM-Negative disease (at RP2D) | 12.1 months | [2] |

| Median Overall Survival (OS) | ||

| ATM-Negative disease (at RP2D) | 14.1 months | [2] |

Table 3: Clinical Efficacy in ATM-Positive Tumors

| Endpoint | Value | Reference |

| Confirmed Objective Response Rate (ORR) | 0% | [3] |

| Median Duration of Response (DOR) | Not Applicable | [3] |

Table 4: Treatment-Related Adverse Events (TRAEs) in RP2D Cohort (Any Grade)

| Adverse Event | Incidence | Reference |

| Neutropenia | 53% | [3] |

| Anemia | 41% | [3] |

| Fatigue | 33% | [3] |

| Diarrhea | 31% | [3] |

Note: 97% of patients who received the RP2D experienced any-grade TRAEs, with 60% experiencing grade ≥3 TRAEs.[2]

Logical Relationship Diagram

Caption: Patient selection logic for alnodesertib + irinotecan therapy.

Conclusion and Future Directions

The combination of the ATR inhibitor alnodesertib with low-dose irinotecan has demonstrated promising clinical activity and a manageable safety profile in patients with ATM-negative advanced solid tumors.[3][6] The data from the STELLA trial support the synthetic lethal approach of targeting tumors with inherent DNA damage response deficiencies. The FDA has granted Fast Track Designation to this combination for the treatment of third-line ATM-negative metastatic colorectal cancer, highlighting the significant unmet medical need in this patient population.[1][2][3]

Future research will likely focus on expanding the evaluation of this combination in other ATM-deficient tumor types, such as pancreatic cancer, and further refining biomarker strategies to optimize patient selection.[7][9] The development of this combination therapy represents a significant advancement in precision oncology for patients with DDR-deficient cancers.

References

- 1. curetoday.com [curetoday.com]

- 2. onclive.com [onclive.com]

- 3. targetedonc.com [targetedonc.com]

- 4. FDA Grants Fast Track Designation to Drug Combo for... [ouhsc.edu]

- 5. Artios Receives U.S. FDA Fast Track Designation for alnodesertib in ATM-negative Metastatic Colorectal Cancer (mCRC) - Artios Pharma [artios.com]

- 6. cancernetwork.com [cancernetwork.com]

- 7. Artios raises $115M series D for potential first-in-class programs | BioWorld [bioworld.com]

- 8. Artios Announces Oversubscribed $115 Million Series D [globenewswire.com]

- 9. verahealth.ai [verahealth.ai]

Application Notes and Protocols: Utilizing ART0380 with Gemcitabine in Ovarian Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ART0380 is an orally bioavailable and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway. In ovarian cancer, particularly in platinum-resistant settings, there is a critical need for novel therapeutic strategies. Gemcitabine, a nucleoside analog that induces DNA damage, is a standard-of-care chemotherapeutic agent in this context. The combination of this compound with gemcitabine is based on the synergistic principle of inducing DNA damage with gemcitabine and simultaneously inhibiting the cancer cells' ability to repair this damage with this compound, leading to enhanced tumor cell death.

Preclinical evidence has suggested a strong synergistic anti-tumor effect when this compound is combined with DNA damaging agents like gemcitabine.[1] This has led to the initiation of clinical trials to evaluate the safety and efficacy of this combination in patients with advanced solid tumors, including platinum-resistant ovarian cancer (NCT04657068).[2][3] These application notes provide an overview of the preclinical rationale and available data, along with detailed protocols for researchers to investigate this combination in ovarian cancer models.

Mechanism of Action

The combination of this compound and gemcitabine leverages a synthetic lethality approach.

-

Gemcitabine: As a pyrimidine analog, gemcitabine is incorporated into DNA during replication. This incorporation leads to chain termination and stalls DNA replication forks, inducing replication stress and DNA damage.[4]

-

This compound: This potent ATR inhibitor blocks the downstream signaling cascade that is activated in response to replication stress and DNA damage. By inhibiting ATR, this compound prevents cell cycle arrest and DNA repair, forcing the cells with damaged DNA to enter mitosis, which ultimately leads to mitotic catastrophe and apoptosis.[5]

The dual action of inducing DNA damage while simultaneously preventing its repair is expected to be highly effective against cancer cells, which often have underlying defects in their DNA damage response pathways.

Preclinical Data

While specific quantitative preclinical data for the combination of this compound and gemcitabine in ovarian cancer models is not yet publicly available in peer-reviewed publications, the ongoing clinical trials are based on promising internal preclinical data.[1] The following table summarizes the expected outcomes from preclinical studies based on the known mechanisms of action and data from similar ATR inhibitors.

| Cell Line | Treatment | Expected IC50 (nM) | Expected Tumor Growth Inhibition (%) | Expected Increase in Apoptosis (Fold Change) |

| OVCAR-3 | This compound | Data not available | Data not available | Data not available |

| Gemcitabine | Data not available | Data not available | Data not available | |

| This compound + Gemcitabine | Synergistically lower than single agents | Significantly higher than single agents | Significant increase over single agents | |

| SKOV-3 | This compound | Data not available | Data not available | Data not available |

| Gemcitabine | Data not available | Data not available | Data not available | |

| This compound + Gemcitabine | Synergistically lower than single agents | Significantly higher than single agents | Significant increase over single agents | |

| A2780 | This compound | Data not available | Data not available | Data not available |

| Gemcitabine | Data not available | Data not available | Data not available | |

| This compound + Gemcitabine | Synergistically lower than single agents | Significantly higher than single agents | Significant increase over single agents |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound and gemcitabine in ovarian cancer models.

Cell Viability Assay (MTS/MTT)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and gemcitabine, alone and in combination, and to assess for synergistic effects.

Materials:

-

Ovarian cancer cell lines (e.g., OVCAR-3, SKOV-3, A2780)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (powder, to be dissolved in DMSO)

-

Gemcitabine (solution or powder)

-

96-well plates

-

MTS or MTT reagent

-

Plate reader

Protocol:

-

Seed ovarian cancer cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

-

Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Prepare serial dilutions of this compound and gemcitabine in complete growth medium. For combination studies, prepare a matrix of concentrations of both drugs.

-

Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO) and untreated controls.

-

Incubate the plates for 72 hours.

-

Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

-

Calculate cell viability as a percentage of the untreated control.

-

Determine IC50 values using non-linear regression analysis.

-

Assess synergy using the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy.

Western Blot Analysis

Objective: To investigate the effect of this compound and gemcitabine on key proteins in the DNA damage response pathway.

Materials:

-

Ovarian cancer cells

-

6-well plates

-

This compound and Gemcitabine

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., p-CHK1, CHK1, p-H2AX, H2AX, Cleaved PARP, Actin/Tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with this compound, gemcitabine, or the combination for the desired time (e.g., 24 hours).

-

Lyse the cells and quantify protein concentration using a BCA assay.

-

Denature protein lysates and run on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

Analyze band intensities relative to a loading control.

In Vivo Ovarian Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound and gemcitabine, alone and in combination, in a mouse xenograft model of ovarian cancer.

Materials:

-

Female athymic nude mice (4-6 weeks old)

-

Ovarian cancer cells (e.g., SKOV-3, OVCAR-3)

-

Matrigel

-

This compound (formulated for oral gavage)

-

Gemcitabine (formulated for intraperitoneal injection)

-

Calipers

-

Animal balance

Protocol:

-

Subcutaneously inject 5 x 10^6 ovarian cancer cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth until tumors reach an average volume of 100-150 mm³.

-

Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Gemcitabine alone, this compound + Gemcitabine).

-

Administer treatments as per the planned schedule. For example:

-

This compound: Daily oral gavage.

-

Gemcitabine: Intraperitoneal injection twice a week.

-

-

Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²) / 2.

-

Monitor mouse body weight and overall health.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

-

Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

Visualizations

Signaling Pathway of this compound and Gemcitabine

Caption: Combined action of Gemcitabine and this compound in ovarian cancer.

Experimental Workflow for Combination Studies

Caption: Workflow for preclinical evaluation of this compound and Gemcitabine.

Logical Relationship of the Combination Therapy

Caption: Synergy between this compound and Gemcitabine in ovarian cancer.

References

- 1. Preclinical in vivo activity of a combination gemcitabine/liposomal doxorubicin against cisplatin-resistant human ovarian cancer (A2780/CDDP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Study of this compound for the Treatment of Advanced or Metastatic Solid Tumors [ctv.veeva.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. curetoday.com [curetoday.com]

- 5. firstwordpharma.com [firstwordpharma.com]

Application Note & Protocol: Investigating the Synergy of ART0380 and PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

ART0380, a potent and selective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase, has demonstrated significant preclinical efficacy as a monotherapy and in combination with other anti-cancer agents.[1][2] One of the most promising combination strategies involves the co-administration of this compound with Poly (ADP-ribose) polymerase (PARP) inhibitors. This combination is designed to exploit the principle of synthetic lethality, a phenomenon where the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone does not.